4-ニトロ-1-フェニル-1H-イミダゾール

説明

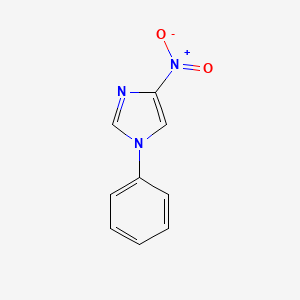

4-Nitro-1-phenyl-1H-imidazole is a heterocyclic organic compound that belongs to the class of imidazoles. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. The presence of a nitro group and a phenyl group attached to the imidazole ring makes this compound particularly interesting for various chemical and biological applications.

Synthetic Routes and Reaction Conditions:

Debus-Radziszewski Synthesis: This method involves the condensation of glyoxal, ammonia, and an aldehyde.

Wallach Synthesis: This method involves the oxidation of imidazolines.

From Alpha Halo-ketones: This method involves the reaction of alpha halo-ketones with ammonia or primary amines.

Industrial Production Methods:

- Industrial production of 4-nitro-1-phenyl-1H-imidazole typically involves large-scale synthesis using the Debus-Radziszewski method due to its simplicity and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the final product .

Types of Reactions:

Substitution: The compound can undergo electrophilic substitution reactions, particularly at the phenyl ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: 4-Amino-1-phenyl-1H-imidazole.

Substitution: Halogenated derivatives of 4-nitro-1-phenyl-1H-imidazole.

科学的研究の応用

4-Nitro-1-phenyl-1H-imidazole has a wide range of applications in scientific research:

作用機序

Target of Action

For instance, some imidazole derivatives show interactions with cytochrome P450 .

Mode of Action

Nitroheterocycles, a class of compounds that includes nitroimidazoles, may be reductively activated in hypoxic cells, and then undergo redox recycling or decompose to toxic products .

Biochemical Pathways

Imidazole derivatives are known to influence a broad range of biochemical pathways due to their diverse biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Pharmacokinetics

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which may influence its bioavailability.

Result of Action

The broad range of biological activities associated with imidazole derivatives suggests that they can have diverse effects at the molecular and cellular level .

Action Environment

The solubility of imidazole in water and other polar solvents suggests that the compound’s action could be influenced by the polarity of its environment.

類似化合物との比較

4-Nitroimidazole: Similar in structure but lacks the phenyl group.

5-Nitroimidazole: Similar in structure but the nitro group is positioned differently.

Metronidazole: A well-known antimicrobial agent that also contains a nitroimidazole moiety.

Uniqueness:

- The presence of both a nitro group and a phenyl group in 4-nitro-1-phenyl-1H-imidazole provides unique chemical properties that are not found in other similar compounds. This makes it particularly useful in the synthesis of complex molecules and in applications requiring specific reactivity .

生物活性

4-Nitro-1-phenyl-1H-imidazole is a heterocyclic organic compound belonging to the imidazole class, which is recognized for its diverse biological activities. This article explores the biological activity of 4-nitro-1-phenyl-1H-imidazole, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : CHNO

- Molecular Weight : 189.17 g/mol

- CAS Number : 41384-83-2

The presence of the nitro group and the imidazole ring in its structure suggests significant potential for biological activity, particularly in pharmacology and medicinal chemistry .

4-Nitro-1-phenyl-1H-imidazole exhibits its biological activity through various mechanisms:

- Cytochrome P450 Inhibition : It has been identified as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This interaction can influence drug metabolism and enhance the efficacy of co-administered drugs by modifying their metabolic pathways.

- Antimicrobial Activity : The compound has shown promising results against a range of pathogens. Its derivatives have been studied for their antimicrobial properties, including activity against Entamoeba histolytica and Giardia intestinalis, with lower half-maximal inhibitory concentration (IC50) values compared to standard treatments like metronidazole.

Biological Activities

The biological activities associated with 4-nitro-1-phenyl-1H-imidazole include:

- Antitumor Activity : Research indicates that certain derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives have been reported to induce apoptosis in cancer cells by modulating the expression of apoptosis-related proteins such as Bax and Bcl-2 .

- Anti-inflammatory Properties : The compound has also been linked to anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

Antiproliferative Effects

A study evaluating the antiproliferative activity of a derivative of 4-nitro-1-phenyl-1H-imidazole (designated as compound 4f) demonstrated:

| Cell Line | IC50 (µM) | Apoptosis Rate (%) |

|---|---|---|

| HeLa | 3.24 | 68.2 |

| MCF7 | 2.85 | 65.0 |

| A549 | 3.10 | 70.5 |

This study highlighted that compound 4f was significantly more potent than standard chemotherapeutics such as 5-fluorouracil (5-FU) and methotrexate (MTX), with a selectivity index indicating higher tolerance in normal cells compared to tumor cells .

Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of derivatives showed:

| Pathogen | IC50 (µM) | Standard Treatment IC50 (µM) |

|---|---|---|

| Entamoeba histolytica | 0.75 | 5.00 |

| Giardia intestinalis | 0.80 | 6.00 |

These results suggest that derivatives of 4-nitro-1-phenyl-1H-imidazole could serve as effective alternatives to conventional treatments for parasitic infections.

特性

IUPAC Name |

4-nitro-1-phenylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-12(14)9-6-11(7-10-9)8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEGSGHUETRZQDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(N=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70565217 | |

| Record name | 4-Nitro-1-phenyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70565217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41384-83-2 | |

| Record name | 4-Nitro-1-phenyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70565217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of cyano-cyano interactions in crystal structures of these compounds?

A1: Research has shown that cyano-cyano interactions play a crucial role in determining the crystal packing of 4-nitro-1-phenyl-1H-imidazole derivatives. In 2-methyl-4-nitro-1-phenyl-1H-imidazole-5-carbonitrile, for instance, antiparallel cyano groups engage in dipole-dipole interactions, leading to the formation of centrosymmetric dimers. [] These interactions, alongside weaker forces like C-H···O and C-H···N hydrogen bonds, contribute to the overall stability of the crystal lattice. []

Q2: How do substituents on the phenyl ring influence the crystal packing of these compounds?

A2: Introducing substituents on the phenyl ring can significantly alter the intermolecular interactions and thus the crystal packing. Comparing 2-methyl-4-nitro-1-phenyl-1H-imidazole-5-carbonitrile with its 1-(4-chlorophenyl) counterpart reveals this influence. While the former exhibits cyano-cyano interactions as the dominant packing force, the latter displays C≡N···Cl-C halogen bonds connecting the dimers. [] This difference highlights the importance of substituent effects on the solid-state structure of these compounds.

Q3: What insights did charge density analysis provide about 2-methyl-4-nitro-1-phenyl-1H-imidazole-5-carbonitrile?

A3: Experimental charge density analysis using the Hansen-Coppens multipole model provided valuable insights into the electronic structure of 2-methyl-4-nitro-1-phenyl-1H-imidazole-5-carbonitrile. [] The study confirmed the presence of a lateral electrostatic interaction between the antiparallel C≡N groups, supporting its role in crystal packing. [] Additionally, the research compared different experimental and theoretical models for calculating the molecular dipole moment and atomic charges, emphasizing the impact of chosen restraints on these electrostatic properties. []

Q4: How does the conformation of the methoxy group influence the crystal packing in 5-methoxy-2-methyl-4-nitro-1-phenyl-1H-imidazole?

A4: In 5-methoxy-2-methyl-4-nitro-1-phenyl-1H-imidazole, the methoxy group adopts a conformation nearly perpendicular to the imidazole ring. [] While an intramolecular C(methoxy)—H⋯O(nitro) interaction is present, the crystal packing is primarily driven by intermolecular C—H⋯N(imidazole) and C—H⋯O(nitro) hydrogen bonds. [] These interactions form a network that stacks the imidazole rings, highlighting how conformational flexibility influences intermolecular interactions and crystal packing.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。